N,N-bis(2-methoxyethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Description
N,N-bis(2-methoxyethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H29N3O6 and its molecular weight is 431.489. The purity is usually 95%.
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Scientific Research Applications
Chemical and Pharmacological Research
N,N-bis(2-methoxyethyl)amino substituted chromones or benzochromones, related to the chemical structure , have been prepared for potential pharmacological applications. However, their pharmacological screening indicated no tumor-inhibiting activity (Mazzei, Roma, & Ermili, 1979).
Synthesis of Carbamate Indole Derivatives
N,N′-Bis(methoxycarbonyl)-p-benzoquinone diimine, closely related to the compound of interest, has been used to synthesize morpholino-substituted cyclohexane-and cyclopentane-fused indole derivatives. These derivatives are of interest for their potential applications in medicinal chemistry (Borisov, Kamanina, & Velikorodov, 2007).
Ionic Liquid Synthesis
Compounds including N,N-bis(2-methoxyethyl)-morpholinium bis(trifluoromethylsulfonyl)imide, related to the requested chemical, have been synthesized as room-temperature ionic liquids (RTILs). Their electrochemical properties have been studied, contributing to the understanding of RTILs' potential applications in various industries (Komayko et al., 2018).
Antituberculosis Activity
Derivatives including N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide have been synthesized and characterized for their potential antituberculosis activities, showcasing the medicinal potential of such compounds (Bai et al., 2011).
Palladium(II) and Mercury(II) Complexation
Compounds like bis{2-(N-morpholino)ethyl}telluride, structurally related to the compound , have been synthesized and used for complexation with palladium(II) and mercury(II). This research aids in understanding the metal-binding capabilities of such compounds (Singh et al., 2000).
Synthesis of Pyrimido[4,5-b]indoles
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, closely related to the compound , has been used to synthesize a new series of pyrimido[4,5-b]indole derivatives. These compounds are of interest due to their potential applications in pharmaceuticals (Kaptı, Dengiz, & Balcı, 2016).
Antimicrobial Activity
Pyrimidine-triazole derivatives synthesized from molecules structurally related to the compound have been studied for antimicrobial activity, revealing potential applications in combating bacterial and fungal infections (Majithiya & Bheshdadia, 2022).
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6/c1-29-11-7-24(8-12-30-2)22(28)21(27)18-15-25(19-6-4-3-5-17(18)19)16-20(26)23-9-13-31-14-10-23/h3-6,15H,7-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COARHIYUHTTXAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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